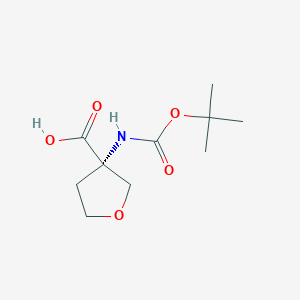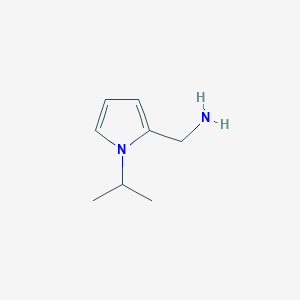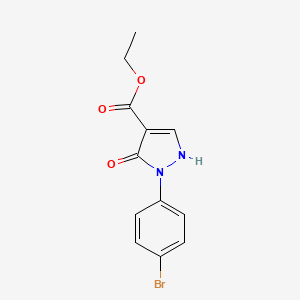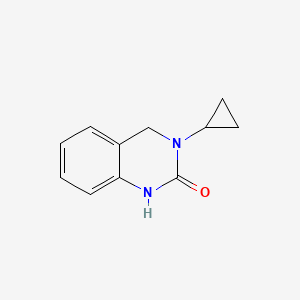
2-Chloro-4-methylquinoline-7-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline compounds, including 2-Chloro-4-methylquinoline-7-carboxylic acid, has been a subject of interest in the field of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-methylquinoline-7-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C11H8ClNO2/c1-6-4-10(12)13-9-5-7(11(14)15)2-3-8(6)9/h2-5H,1H3,(H,14,15) .Physical And Chemical Properties Analysis
2-Chloro-4-methylquinoline-7-carboxylic acid is a powder with a melting point of 195-198°C . It is stored at a temperature of 4°C .Applications De Recherche Scientifique
Role in Synthetic Organic Chemistry
Quinoline and its analogues, including 2-Chloro-4-methylquinoline-7-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry .
Biological and Pharmaceutical Activities
2-Methylquinoline and its derivatives, which would include 2-Chloro-4-methylquinoline-7-carboxylic acid, have shown substantial biological activities . Quinoline derivatives have been reported to have potential biological and pharmaceutical activities .
Anticancer Activity
Quinoline derivatives have been found to exhibit anticancer activity . This suggests that 2-Chloro-4-methylquinoline-7-carboxylic acid could potentially be used in cancer research and treatment .
Antioxidant Activity
Quinoline derivatives have also been reported to have antioxidant activity . This implies that 2-Chloro-4-methylquinoline-7-carboxylic acid could be used in research related to oxidative stress and related diseases .
Anti-Inflammatory Activity
Quinoline derivatives have been found to exhibit anti-inflammatory activity . This suggests that 2-Chloro-4-methylquinoline-7-carboxylic acid could potentially be used in the treatment of inflammatory diseases .
Antimalarial Activity
Quinoline derivatives have been reported to have antimalarial activity . This implies that 2-Chloro-4-methylquinoline-7-carboxylic acid could be used in the research and treatment of malaria .
Anti-SARS-CoV-2 Activity
Quinoline derivatives have been found to exhibit anti-SARS-CoV-2 activity . This suggests that 2-Chloro-4-methylquinoline-7-carboxylic acid could potentially be used in the research and treatment of COVID-19 .
Antituberculosis Activity
Quinoline derivatives have been reported to have antituberculosis activity . This implies that 2-Chloro-4-methylquinoline-7-carboxylic acid could be used in the research and treatment of tuberculosis .
Safety and Hazards
The safety information for 2-Chloro-4-methylquinoline-7-carboxylic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Mécanisme D'action
Target of Action
Quinoline derivatives, however, are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoline derivatives, in general, can influence a wide range of biochemical pathways due to their diverse target interactions .
Result of Action
As a quinoline derivative, it may exert a variety of biological effects depending on its specific target interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methylquinoline-7-carboxylic acid . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Propriétés
IUPAC Name |
2-chloro-4-methylquinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-4-10(12)13-9-5-7(11(14)15)2-3-8(6)9/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLBHUDIYIBOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3093301.png)




![2-{2-Methyl-1-oxa-4-azaspiro[4.4]nonane-4-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B3093334.png)
![7-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3093355.png)


![Cyclobutanecarboxylic acid [3-(5-bromo-2-chloro-pyrimidin-4-ylamino)-propyl]-amide](/img/structure/B3093371.png)

![Benzyl 5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3093384.png)